molecular formula C18H20N2O2 B267020 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide

4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide

Cat. No. B267020
M. Wt: 296.4 g/mol
InChI Key: WKWFEYJCLBPLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been extensively researched in the field of pharmacology. This compound has shown promising results in various scientific studies, and its potential applications are being explored further.

Scientific Research Applications

4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide is its use as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide involves the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. PARP inhibition also leads to the activation of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in energy homeostasis. Activation of AMPK has been shown to have various beneficial effects, such as the inhibition of inflammation and the promotion of autophagy.
Biochemical and Physiological Effects
4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. Its inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. In addition, 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to activate AMPK, which leads to the inhibition of inflammation and the promotion of autophagy. 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide. In addition, 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide in lab experiments is its specificity for PARP, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for the study of 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide. One potential direction is the further exploration of its potential use in cancer treatment, particularly in combination with chemotherapy and radiotherapy. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies may be needed to explore the potential side effects of 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide and its specificity for PARP. Overall, the study of 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide has shown promising results, and its potential applications in various scientific fields are being explored further.

Synthesis Methods

The synthesis of 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide involves the reaction of 4-aminobenzamide with propyl isocyanate and 4-methylbenzoyl chloride. The resulting compound is then purified using column chromatography to obtain pure 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide. This synthesis method has been well established and has been used in various studies to produce 4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide in large quantities.

properties

Product Name

4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H20N2O2/c1-3-12-19-17(21)14-8-10-16(11-9-14)20-18(22)15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

WKWFEYJCLBPLCD-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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